H-Val-OMe.HCl

Description

Significance of L-Valine Methyl Ester Hydrochloride as an Amino Acid Derivative in Advanced Chemical Synthesis

The primary significance of L-valine methyl ester hydrochloride in advanced chemical synthesis lies in its function as a chiral building block and a protected amino acid. chemimpex.com The esterification of the carboxylic acid group prevents it from participating in undesired reactions, such as self-polymerization, while leaving the amino group free to react. The hydrochloride salt form not only enhances stability but also improves its solubility in certain organic solvents, facilitating its use in a variety of reaction media.

Its chirality is of paramount importance in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. chemimpex.com As a readily available, enantiomerically pure compound, it serves as an excellent starting material or chiral auxiliary. chemimpex.comchemimpex.com In this role, it helps to guide the stereochemical outcome of a reaction, allowing chemists to synthesize complex molecules with precise three-dimensional structures, a critical requirement for biologically active compounds. chemimpex.com For instance, research has shown its utility as a chiral building block in asymmetric Henry reactions, where its ester group can coordinate with metal catalysts to induce enantioselectivity.

Overview of Key Research Domains for L-Valine Methyl Ester Hydrochloride

Research involving L-valine methyl ester hydrochloride is predominantly concentrated in several key areas of chemistry and pharmaceutical science.

Key Research Domains:

| Research Domain | Applications and Significance |

| Pharmaceutical Synthesis | Serves as a crucial intermediate in the synthesis of major pharmaceuticals. chemimpex.com It is notably used in the production of the antiviral drug Valacyclovir, which is a prodrug of Acyclovir. lookchem.comatompharma.co.inguidechem.com It is also a key intermediate for the antihypertensive medication Valsartan. tcichemicals.comiucr.orgiucr.orgmanipal.edu |

| Peptide Chemistry | Widely used as a fundamental building block in peptide synthesis. chemimpex.com The protected carboxyl group allows for controlled, stepwise addition to a peptide chain. It is valuable in creating modified peptides with enhanced biological activity or stability. chemimpex.com |

| Asymmetric Catalysis | Employed as a chiral auxiliary or as a precursor for synthesizing chiral ligands and catalysts. chemimpex.comchemimpex.com For example, it has been used to create chiral azomethines and other ligands for metal-catalyzed asymmetric reactions. researchgate.net |

| Biochemical Studies | Utilized in research concerning protein synthesis, metabolic pathways, and enzyme interactions, helping to elucidate the roles of branched-chain amino acids in cellular functions. chemimpex.comchemimpex.com |

Historical Trajectory and Evolution of Research on L-Valine Methyl Ester Hydrochloride

The study and use of amino acid esters are intrinsically linked to the broader history of amino acid and peptide chemistry. The general synthesis of amino acids dates back to the Strecker synthesis discovered in the 1850s. wikipedia.org The esterification of amino acids, such as the Fischer-Speier method, was established over a century ago to protect the carboxylic acid group, a critical step for peptide synthesis. mdpi.com

Early methods for preparing amino acid methyl esters often involved harsh conditions or had other disadvantages. mdpi.com Over the years, research has focused on developing milder and more efficient esterification techniques. The use of reagents like thionyl chloride in methanol (B129727) became a common and effective method for producing amino acid methyl ester hydrochlorides, including that of L-valine. guidechem.com

The importance of L-valine methyl ester hydrochloride grew significantly with its identification as a key intermediate in the synthesis of commercially important drugs like Valsartan and Valacyclovir. lookchem.comatompharma.co.iniucr.org This role spurred further research into optimizing its production to improve yield and purity, as detailed in various patents and publications. guidechem.com In recent years, its application has continued to evolve. For example, a 2011 study described its use in a copper-catalyzed oxidative amidation reaction. orgsyn.org A 2016 report detailed its use in developing methods for the N-arylation of amino acid esters. mit.eduacs.org More recent research from 2020 demonstrates its use in synthesizing novel chiral ligands for evaluating enantioselectivity, highlighting its sustained relevance in cutting-edge chemical research. frontiersin.org

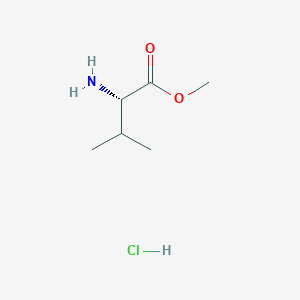

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGLDBMQKZTXPW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212389 | |

| Record name | Methyl valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-52-1 | |

| Record name | L-Valine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for L Valine Methyl Ester Hydrochloride

Esterification Approaches to L-Valine Methyl Ester Hydrochloride

The synthesis of L-Valine methyl ester hydrochloride is primarily achieved through the esterification of L-Valine with methanol (B129727) in the presence of an acid catalyst. Several methods have been developed and optimized to improve yield, purity, and process efficiency.

Fischer Esterification Modifications and Optimization for L-Valine Methyl Ester Hydrochloride Production

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, utilizing an acid catalyst. masterorganicchemistry.commdpi.com In the context of L-Valine methyl ester hydrochloride synthesis, this involves the reaction of L-Valine with methanol in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically employed. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid group of L-Valine, making it more susceptible to nucleophilic attack by methanol. mdpi.com While effective, traditional Fischer esterification can sometimes result in lower yields due to side reactions involving the amino group of the amino acid. mdpi.com

Modifications to the standard Fischer-Speier protocol aim to enhance reaction rates and yields. One such modification involves conducting the reaction under thin-film conditions, which has shown to provide moderate yields for the methyl esters of various amino acids when catalyzed by sulfuric acid. mdpi.com Another approach to accelerate the esterification process is the use of microwave irradiation, which has been reported to significantly reduce reaction times.

Thionyl Chloride-Mediated Synthesis of L-Valine Methyl Ester Hydrochloride: Mechanistic and Process Considerations

A prominent and efficient method for the synthesis of L-Valine methyl ester hydrochloride involves the use of thionyl chloride (SOCl₂) in methanol. guidechem.comgoogle.com This method is advantageous as thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This approach often leads to high yields and purity. guidechem.comgoogle.com

The process typically involves adding L-Valine to a pre-cooled solution of thionyl chloride in anhydrous methanol. guidechem.comgoogle.com The reaction mixture is then stirred at room temperature before being refluxed to drive the reaction to completion. guidechem.comgoogle.com The molar ratio of the reactants is a critical parameter to optimize for maximizing the yield. A common ratio is n(L-Valine):n(SOCl₂):n(anhydrous methanol) = 1.0:1-1.5:20-21. google.com

Industrial-Scale Considerations: On an industrial scale, careful control of the reaction conditions is crucial. The addition of thionyl chloride to methanol is exothermic and requires efficient cooling to prevent runaway reactions. After the reaction is complete, excess methanol and thionyl chloride are typically removed by vacuum distillation. guidechem.comgoogle.com

Trimethylchlorosilane (TMSCl) Catalyzed Esterification of L-Valine to L-Valine Methyl Ester Hydrochloride

An alternative and convenient method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol. nih.govgoogle.com This method offers several advantages, including mild reaction conditions, simple workup procedures, and good to excellent yields. nih.gov The reaction proceeds at room temperature, making it a more energy-efficient option compared to methods requiring heating. nih.gov

The general procedure involves the slow addition of TMSCl to a suspension of the amino acid in methanol. nih.gov The reaction is typically monitored by thin-layer chromatography (TLC) until completion. nih.gov The product, L-Valine methyl ester hydrochloride, is then isolated by concentrating the reaction mixture. nih.gov This method has been successfully applied to a wide range of amino acids, demonstrating its general applicability. nih.gov While this method is convenient, it may result in slightly lower yields (76-85%) compared to the thionyl chloride method.

Purification Strategies and Yield Enhancement in L-Valine Methyl Ester Hydrochloride Synthesis

The purity of L-Valine methyl ester hydrochloride is paramount, especially when it is used as an intermediate in pharmaceutical synthesis. quickcompany.in Therefore, effective purification strategies are essential to remove byproducts and impurities.

Crystallization and Recrystallization Techniques for High Purity L-Valine Methyl Ester Hydrochloride

Crystallization is the primary method for purifying L-Valine methyl ester hydrochloride. After the initial synthesis and removal of excess reagents, the crude product is typically crystallized by cooling the residue. guidechem.comgoogle.com

For achieving high purity, recrystallization is often employed. A common solvent system for the recrystallization of L-Valine methyl ester hydrochloride is a mixture of methanol and diethyl ether. guidechem.comgoogle.com This process yields the product as white, lustrous plates or a fine powder with a melting point in the range of 170–173°C. The choice of solvent and the cooling rate are critical factors that influence the crystal size and purity of the final product.

Management of Byproducts and Impurities in L-Valine Methyl Ester Hydrochloride Production

Several byproducts and impurities can arise during the synthesis of L-Valine methyl ester hydrochloride, necessitating careful management to ensure the final product's quality.

A common impurity is the corresponding ester of a structurally similar amino acid, such as L-isoleucine methyl ester hydrochloride, which can be difficult to separate due to similar physical properties. The presence of such impurities is often monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

In the TMSCl-mediated synthesis, potential byproducts include trimethylsilyl (B98337) ethers and hexamethyldisilane. These are typically removed during the workup process, which may involve neutralization with aqueous ammonia. In thionyl chloride-based synthesis, residual SOCl₂ and HCl gas are major byproducts that are removed through distillation and vacuum drying. The product mixture of a chemical reaction is rarely a single compound with sufficient purity to comply with pharmaceutical standards. Side products and by-products of the reaction and adjunct reagents used in the reaction will, in most cases, also be present in the product mixture. quickcompany.in

| Parameter | Fischer Esterification | Thionyl Chloride-Mediated Synthesis | TMSCl-Catalyzed Esterification |

| Catalyst | Strong acid (e.g., HCl, H₂SO₄) | Thionyl chloride (SOCl₂) | Trimethylchlorosilane (TMSCl) |

| Reaction Temperature | Varies, can be accelerated by heat | Initially low, then reflux | Room temperature |

| Yield | Moderate | High | Good to excellent |

| Key Considerations | Equilibrium reaction, requires excess alcohol | Exothermic, requires careful temperature control | Mild conditions, simple workup |

Optimization of Reaction Conditions for Maximized L-Valine Methyl Ester Hydrochloride Yield

The synthesis of L-Valine methyl ester hydrochloride is predominantly achieved through Fischer esterification, a process that has been extensively studied to maximize product yield and purity. The optimization of reaction conditions is critical for industrial-scale production, focusing on parameters such as temperature, reaction time, and the molar ratio of reactants.

A widely employed industrial method involves the use of thionyl chloride (SOCl₂) with methanol. In this process, SOCl₂ serves a dual role as both a catalyst and a source of hydrochloric acid. The reaction mechanism involves the in-situ generation of HCl, which protonates methanol, enhancing its electrophilicity. The carboxylate oxygen of L-valine then attacks the methyl carbon in a nucleophilic acyl substitution to form the ester.

Detailed optimization of this process has led to specific protocols designed for high yield and purity. For instance, a common procedure involves the initial cooling of anhydrous methanol to between -10°C and -8°C before the controlled addition of thionyl chloride. google.com This low temperature is crucial to manage the exothermic reaction. Following the addition of L-valine, the mixture is gradually warmed to room temperature and stirred for several hours before a final reflux period at 60-70°C for 7-9 hours to drive the reaction to completion. google.compatsnap.com The final product is typically isolated through distillation under reduced pressure to remove excess reagents, followed by crystallization from a methanol-diethyl ether mixture, yielding purities of 98.5–99%.

The molar ratio of the reactants is another key parameter for optimization. Research has shown that a molar ratio of L-valine to thionyl chloride to anhydrous methanol of 1.0 : 1-1.5 : 20-21 is effective for achieving high yields. google.compatsnap.com

The following table summarizes the optimized conditions for the thionyl chloride-mediated synthesis of L-Valine methyl ester hydrochloride based on established protocols. google.compatsnap.com

Table 1: Optimized Reaction Conditions for Thionyl Chloride Method

| Parameter | Optimized Value/Range | Purpose |

|---|---|---|

| Initial Temperature | -10°C to -8°C | Control initial exothermic reaction of SOCl₂ and methanol. |

| SOCl₂ Addition | Slow, dropwise | Prevent exothermic runaway. |

| Molar Ratio (L-Valine:SOCl₂:Methanol) | 1.0 : 1.0-1.5 : 20-21 | Ensure complete conversion of the amino acid. |

| Stirring Time (Room Temp) | 2.5 - 3.5 hours | Allow for the initial reaction phase after L-valine addition. |

| Reflux Temperature | 60°C - 70°C | Drive the esterification reaction to completion. |

| Reflux Time | 7 - 9 hours | Ensure maximum product formation. |

| Purification | Reduced pressure distillation followed by recrystallization | Remove unreacted reagents and isolate the pure product. |

Novel and Emerging Synthetic Pathways for L-Valine Methyl Ester Hydrochloride

While the thionyl chloride method is robust, research has focused on developing alternative synthetic routes that offer milder conditions, improved safety profiles, and easier workup procedures. These novel pathways are significant for both laboratory-scale synthesis and potential industrial application.

One notable alternative involves the use of chlorotrimethylsilane (B32843) (TMSCl) and methanol. This method provides a convenient and facile route to synthesize various amino acid methyl ester hydrochlorides, including that of L-valine, at room temperature. nih.gov The reaction proceeds by adding TMSCl to the amino acid, followed by methanol. The TMSCl activates the carboxylic acid group, facilitating esterification under mild conditions. nih.gov This approach avoids the use of the highly corrosive and hazardous thionyl chloride. Yields for this method are reported to be in the range of 76–85%.

Another emerging technique is the application of microwave-assisted synthesis. This protocol can significantly accelerate the esterification process. By using microwave irradiation at 100 W and 80°C, the reaction time can be substantially reduced compared to conventional heating methods, offering an efficient alternative for rapid synthesis.

The table below provides a comparative overview of these synthetic pathways.

Table 2: Comparison of Synthetic Pathways for L-Valine Methyl Ester Hydrochloride

| Method | Key Reagents | Conditions | Advantages | Reported Yield |

|---|---|---|---|---|

| Thionyl Chloride | L-Valine, Methanol, SOCl₂ | -10°C to 70°C, reflux | High yield, well-established for industrial scale | 60-95% google.com |

| Chlorotrimethylsilane (TMSCl) | L-Valine, Methanol, TMSCl | Room temperature, 12 hours | Milder conditions, avoids corrosive SOCl₂ | 76-85% |

| Microwave-Assisted | L-Valine, Methanol, Acid Catalyst | 80°C, Microwave (100 W) | Significantly reduced reaction time | Not specified |

These newer methods highlight a trend towards developing more efficient, safer, and environmentally benign processes for the synthesis of important pharmaceutical intermediates like L-Valine methyl ester hydrochloride. nih.gov

L Valine Methyl Ester Hydrochloride As a Chiral Building Block in Asymmetric Synthesis

Enantioselective Catalysis with L-Valine Methyl Ester Hydrochloride Derivatives

Derivatives of L-valine methyl ester hydrochloride have proven to be highly effective in enantioselective catalysis, a field focused on the synthesis of a single enantiomer of a chiral product. These derivatives are often incorporated into catalyst systems to create a chiral environment that favors the formation of one enantiomer over the other.

Role of L-Valine Methyl Ester Hydrochloride in Asymmetric Henry Reactions

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. When catalyzed by a chiral complex, this reaction can be rendered asymmetric, yielding enantiomerically enriched β-hydroxy nitro compounds, which are valuable synthetic intermediates.

L-valine methyl ester hydrochloride has been utilized as a precursor for the synthesis of chiral ligands for metal catalysts used in asymmetric Henry reactions. lookchem.commedcraveonline.com For instance, chiral imines can be synthesized from L-valine methyl ester hydrochloride, which then coordinate with metal ions like cobalt to form chiral complexes. medcraveonline.commedcraveonline.com These complexes have been shown to effectively catalyze the asymmetric Henry reaction. medcraveonline.commedcraveonline.com The chiral environment created by the ligand derived from L-valine methyl ester hydrochloride directs the approach of the reactants, leading to the preferential formation of one enantiomer.

In some systems, C2-symmetric chiral diimines synthesized from L-valine have been used to form in situ copper(II) complexes that catalyze the asymmetric Henry reaction. lookchem.com

Induction of Enantioselectivity via L-Valine Methyl Ester Hydrochloride Coordination with Metal Catalysts

The ability of L-valine methyl ester hydrochloride derivatives to coordinate with metal catalysts is central to their role in inducing enantioselectivity. The ester group of the L-valine derivative can coordinate with a metal center, such as cobalt, creating a well-defined chiral pocket around the active site of the catalyst. This steric and electronic environment influences the trajectory of the reacting substrates, thereby controlling the stereochemical outcome of the reaction.

The formation of these chiral metal complexes is a key strategy in asymmetric catalysis. The specific geometry and electronic properties of the complex, dictated by the structure of the L-valine derivative and the nature of the metal, are crucial for achieving high levels of enantiomeric excess (ee).

Stereochemical Control in Reactions Involving L-Valine Methyl Ester Hydrochloride

The inherent chirality of L-valine methyl ester hydrochloride provides a powerful tool for controlling stereochemistry in various organic reactions. This is particularly evident in multicomponent reactions where new stereocenters are formed.

One notable example is the Betti reaction, a multicomponent reaction between an aldehyde, an amine, and a phenol (B47542) to form aminobenzylphenols. When (S)-valine methyl ester is used as the chiral amine component, it can lead to the formation of products with two new stereogenic centers. However, the stereochemical outcome can be sensitive to reaction conditions, with the potential for racemization under certain protocols. Researchers have investigated and developed new reaction conditions to overcome this issue, enabling the synthesis of the desired stereoisomer with high diastereoselectivity.

Furthermore, the stereochemistry of the incorporation of the valine methyl groups themselves has been a subject of study. For example, in the biosynthesis of cephalosporin (B10832234) C, the conversion of the 3-pro-S-methyl group of valine into the acetoxymethyl side-chain is a highly stereospecific process, while the conversion of the 3-pro-R-methyl group is not. nih.gov

Development of Chiral Auxiliaries and Ligands from L-Valine Methyl Ester Hydrochloride

L-valine methyl ester hydrochloride is a readily available and cost-effective starting material for the synthesis of a diverse range of chiral auxiliaries and ligands. chemimpex.comchemimpex.com These molecules are designed to be temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and then be removed, having imparted their chirality to the product.

Chiral ligands derived from L-valine methyl ester hydrochloride have been synthesized and utilized in various asymmetric transformations. For example, chiral amines have been prepared by the condensation of L-valine methyl ester with substituted salicylaldehydes. niscpr.res.inniscpr.res.in These amines, when used in conjunction with a reducing agent like borane (B79455) dimethylsulfide, have been shown to be effective catalysts for the enantioselective reduction of prochiral ketones, yielding chiral secondary alcohols with high enantiomeric excess. niscpr.res.inniscpr.res.in

The versatility of L-valine methyl ester hydrochloride as a precursor is further demonstrated by its use in the synthesis of chiral azomethines and imidazole-based ligands. pleiades.onlinepsu.edunih.govresearchgate.net These ligands have been explored for their potential in various asymmetric catalytic reactions.

The development of new chiral ligands from L-valine methyl ester hydrochloride continues to be an active area of research, with the aim of creating more efficient and selective catalysts for asymmetric synthesis.

Applications of L Valine Methyl Ester Hydrochloride in Advanced Peptide Chemistry and Biochemical Research

L-Valine Methyl Ester Hydrochloride in Peptide Synthesis and Modification

The esterification of L-valine to form its methyl ester hydrochloride derivative is a key modification that facilitates its use in the intricate process of peptide synthesis. This modification temporarily blocks the carboxylic acid group, preventing unwanted side reactions and allowing for the controlled, sequential addition of amino acids to a growing peptide chain. musechem.comrsc.org

Facilitation of Coupling Reactions in Peptide Synthesis by L-Valine Methyl Ester Hydrochloride

L-valine methyl ester hydrochloride is instrumental in facilitating coupling reactions, the fundamental step in peptide bond formation. It serves as the amine component, reacting with an N-protected amino acid that has an activated carboxyl group. Common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are often employed to facilitate this reaction. mdpi.comorgsyn.org For instance, research has demonstrated the successful coupling of L-valine methyl ester hydrochloride with N-protected amino acids in the presence of coupling agents to form dipeptides. orgsyn.org

A notable example is the copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts, where L-valine methyl ester hydrochloride has been successfully used. orgsyn.org In one study, the reaction of benzaldehyde (B42025) with L-valine methyl ester hydrochloride in the presence of a copper(I) iodide catalyst resulted in the formation of (S)-Methyl-2-benzamido-3-methylbutanoate. orgsyn.org This highlights the compound's versatility in various coupling methodologies.

Furthermore, L-valine methyl ester hydrochloride has been utilized in mechanochemical synthesis. It was coupled to a mechanophoric copper(I) bis(N-heterocyclic carbene) complex using EDC·HCl and pentafluorophenol, demonstrating its applicability in advanced synthetic methods that utilize mechanical force to drive chemical reactions. mdpi.comresearchgate.net

Interactive Table: Coupling Reactions Involving L-Valine Methyl Ester Hydrochloride

| Reactants | Coupling Agent/Catalyst | Product | Research Focus |

| Benzaldehyde, L-valine methyl ester hydrochloride | Copper(I) iodide/TBHP/AgIO₃ | (S)-Methyl-2-benzamido-3-methylbutanoate | Oxidative amidation |

| N-protected amino acid, L-valine methyl ester hydrochloride | EDC·HCl | Dipeptide | Standard peptide synthesis |

| [Cu(C₁₀COOH-NHC)₂]Br, L-valine methyl ester hydrochloride | EDC·HCl/Pentafluorophenol | L-valine methyl ester modified Cu(I) complex | Mechanochemical synthesis |

Synthesis of Modified Peptides Incorporating L-Valine Methyl Ester Hydrochloride for Enhanced Properties

The incorporation of L-valine methyl ester hydrochloride into peptide chains is a strategy employed to enhance the properties of the resulting peptides. The presence of the valine residue can significantly influence the biological activity and stability of a peptide. chemimpex.com By using the methyl ester derivative, chemists can precisely introduce valine at desired positions within a peptide sequence. musechem.com

Modified peptides synthesized using this building block have shown potential for improved pharmacokinetic profiles and enhanced biological activity. The structural contribution of the valine side chain can impact how the peptide interacts with its biological target. chemimpex.com

Influence of L-Valine Methyl Ester Hydrochloride Incorporation on Peptide Folding and Functionality

Studies on protected dipeptides containing valine have revealed insights into the formation of secondary structures like β-sheets. For example, the crystal structure of N-(tert-Butoxycarbonyl)-L-valyl-L-valine methyl ester demonstrates the formation of a twisted parallel β-sheet. researchgate.net This highlights how the presence of valine residues can drive the adoption of specific, ordered conformations. The functionality of a peptide is intrinsically linked to its three-dimensional structure, and therefore, the strategic placement of valine residues is a key aspect of rational peptide design.

Investigations into Protein Folding and Enzyme Activity Utilizing L-Valine Methyl Ester Hydrochloride

Beyond its role as a building block, L-valine methyl ester hydrochloride and its analogues are valuable tools for biochemical research, particularly in the study of protein folding and enzyme kinetics. chemimpex.com

Substrate Role of L-Valine Methyl Ester Hydrochloride in Enzymatic Reactions

L-valine methyl ester hydrochloride can act as a substrate for various enzymes, allowing researchers to probe enzyme-substrate interactions and reaction mechanisms. smolecule.com In biological systems, the ester can be hydrolyzed to release L-valine, which can then participate in metabolic processes. The compound's interaction with specific enzymes involved in peptide synthesis can influence protein production and function.

For example, derivatives of L-valine methyl ester, such as N-Benzyl-N-methyl-L-valine methyl ester hydrochloride, are used to study enzyme kinetics and metabolic pathways. smolecule.com By observing how these modified substrates are processed by enzymes, scientists can gain a deeper understanding of the enzyme's active site and catalytic mechanism.

Elucidation of Metabolic Pathways and Protein Interactions with L-Valine Methyl Ester Hydrochloride Analogues

Analogues of L-valine methyl ester hydrochloride are employed to investigate metabolic pathways and protein interactions. chemimpex.comsmolecule.com These analogues can act as probes to identify and characterize the proteins that interact with valine or similar branched-chain amino acids. For instance, norvaline, 2-methyl-, methyl ester, a compound related to L-valine methyl ester hydrochloride, is used in studies aimed at elucidating metabolic pathways.

By introducing these analogues into biological systems and observing their effects, researchers can map out complex biochemical networks and understand how they are regulated. nih.gov This knowledge is crucial for fields such as metabolic engineering, where the goal is to modify metabolic pathways to produce valuable compounds. nih.gov

Research on L-Valine Methyl Ester Hydrochloride in Biological Systems and Cellular Processes

L-Valine methyl ester hydrochloride serves as a crucial tool in biochemical research, primarily by acting as a cell-permeable precursor to the essential amino acid L-valine. Once inside the cell, esterases hydrolyze the methyl ester, releasing L-valine, which can then participate in or influence various cellular pathways. This approach allows researchers to study the downstream effects of increased intracellular valine concentration on a variety of biological systems and cellular processes.

Key research applications focus on its role in protein synthesis, neurotransmitter regulation, and cell signaling pathways. Since L-valine competes with other large neutral amino acids like tryptophan and tyrosine for transport across the blood-brain barrier, administering its methyl ester derivative is a strategy used to probe the effects of this competition on brain chemistry and function. nih.govnih.gov

Influence on Protein Synthesis and Metabolism

The availability of amino acids is a rate-limiting factor for protein synthesis. L-valine, as a branched-chain amino acid (BCAA), is fundamental to this process. Research utilizing L-valine has provided specific insights into its regulatory role. In a study on Pseudomonas saccharophila, the introduction of L-valine at concentrations of 0.5 µmole or greater per milligram of bacterial protein led to a significant decline in net protein synthesis by approximately 70%. mdpi.com This effect was attributed to the stimulation of protein turnover. mdpi.com

Further studies in Escherichia coli K-12 have shown that L-valine-mediated isoleucine starvation can trigger the stringent response, a global reprogramming of gene expression that down-regulates the synthesis of proteins and nucleic acids. frontiersin.org In plant biology, high concentrations of valine (10 g/L) applied to peach trees were found to inhibit the activity of acetohydroxyacid synthase (AHAS), a key enzyme in the BCAA biosynthesis pathway. This feedback inhibition led to a decrease in isoleucine synthesis, creating an amino acid imbalance that inhibited the growth of new shoots. frontiersin.org

Modulation of Neurotransmitter Systems

L-valine's competition with tryptophan for transport into the brain directly impacts the synthesis of the neurotransmitter serotonin (B10506) (5-HT), for which tryptophan is the precursor. nih.govmdpi.com Research in animal models has demonstrated this effect; in anaesthetized rats, administration of L-valine (200 mg/kg) significantly decreased the electrically-stimulated release of 5-HT in the hippocampus. nih.gov This method allows for the controlled investigation of the roles of serotonin in various physiological and behavioral processes. Similarly, by competing with tyrosine, L-valine can also influence the levels of catecholaminergic neurotransmitters like dopamine. mdpi.comresearchgate.net

Role in Cellular Signaling Pathways

L-valine and other BCAAs are not just building blocks but also signaling molecules that can modulate key cellular pathways.

PI3K/Akt Pathway: Research has indicated that BCAAs can influence the Phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is central to regulating cell growth, proliferation, and survival. spandidos-publications.comnih.govhaematologica.org Studies have shown that BCAA starvation can induce the expression of the transcription factor KLF15, and this effect is blocked by inhibitors of PI3K and Akt, confirming the pathway's involvement. frontiersin.org L-valine has been specifically identified as an activator of the PI3K/Akt pathway in the context of inhibiting multidrug-resistant bacteria. medchemexpress.com

Arginase Inhibition: L-valine has been identified as an inhibitor of arginase, an enzyme that converts L-arginine to ornithine and urea. ajol.infoacs.orgahajournals.org By inhibiting arginase, L-valine can increase the bioavailability of L-arginine for other enzymes, such as nitric oxide synthase (NOS), which produces the signaling molecule nitric oxide. In a study on endothelial cells, a high concentration of L-valine (20 mmol/L) potently suppressed arginase activity. ahajournals.org However, it is generally considered a weak inhibitor, with IC50 values reported in the millimolar range. acs.org

Use in the Development of Bioactive Derivatives

L-Valine methyl ester hydrochloride is a valuable starting material for the synthesis of novel compounds used to investigate biological processes. nih.gov For example, N-acylated L-valine derivatives have been synthesized and evaluated for their biological activities. mdpi.com One such study synthesized N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. The resulting 4H-1,3-oxazol-5-one derivative showed moderate antimicrobial activity against Staphylococcus aureus, demonstrating how the valine scaffold can be used to develop new bioactive agents. mdpi.com

Interactive Data Table: Research Findings on L-Valine and its Derivatives

| Research Area | System/Model | Compound Used | Concentration | Observed Effect | Citation |

| Protein Synthesis | Pseudomonas saccharophila | L-Valine | ≥0.5 µmol/mg protein | ~70% decline in net protein synthesis. | mdpi.com |

| Enzyme Inhibition | Peach Tree Shoots | L-Valine | 10 g/L | Inhibition of acetohydroxyacid synthase (AHAS) activity. | frontiersin.org |

| Enzyme Inhibition | Endothelial Cells | L-Valine | 20 mmol/L | Potent suppression of arginase activity. | ahajournals.org |

| Enzyme Inhibition | Tortoise Liver | L-Valine | Not Specified | Significant inhibitory effect on arginase. | ajol.info |

| Neurotransmission | Rat Hippocampus (in vivo) | L-Valine | 200 mg/kg | Significant decrease in electrically-evoked serotonin (5-HT) release. | nih.gov |

| Antimicrobial Activity | S. aureus ATCC 6538 | 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | 250 µg/mL | Moderate antimicrobial activity (MIC value). | mdpi.com |

L Valine Methyl Ester Hydrochloride in Pharmaceutical Development and Medicinal Chemistry

Utilization of L-Valine Methyl Ester Hydrochloride as a Pharmaceutical Intermediate

As a readily available and reactive chiral starting material, L-valine methyl ester hydrochloride is instrumental in the industrial synthesis of several key medications. lookchem.comguidechem.com Its structure provides a specific stereochemistry that is often crucial for the biological activity of the final drug product.

L-valine methyl ester hydrochloride is a key starting material in the synthesis of Valsartan, a widely used angiotensin II receptor antagonist for treating hypertension. researchgate.netfabad.org.tr Multiple synthetic routes leverage this compound. A common strategy involves the N-alkylation of L-valine methyl ester hydrochloride with 4-bromomethyl-2'-cyanobiphenyl. acs.orgmanipal.edu The resulting intermediate, N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester, is then acylated with valeryl chloride. acs.orgbeilstein-journals.org The final key steps involve the formation of the characteristic tetrazole ring from the cyano group and subsequent hydrolysis of the methyl ester to yield the active pharmaceutical ingredient, Valsartan. researchgate.netacs.org

Table 1: Key Synthetic Steps for Valsartan from L-Valine Methyl Ester Hydrochloride

| Step | Reactants | Key Transformation | Reference |

|---|---|---|---|

| 1 | L-Valine methyl ester hydrochloride, 4-bromomethyl-2'-cyanobiphenyl | N-alkylation | acs.orgmanipal.edu |

| 2 | N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester, Valeryl chloride | N-acylation | acs.orgbeilstein-journals.org |

| 3 | Acylated intermediate, Tri-n-butyltin azide (B81097) or Sodium azide | Tetrazole ring formation | acs.orgd-nb.info |

L-valine methyl ester hydrochloride is a crucial intermediate in the synthesis of Valacyclovir, the L-valine ester prodrug of Acyclovir. lookchem.comatompharma.co.inchemicalbook.com Acyclovir itself has low oral bioavailability. scirp.org By converting it into its L-valyl ester, Valacyclovir, the bioavailability is enhanced by three to five times. scirp.orgnih.gov This improvement is attributed to the prodrug's ability to be transported across the intestinal wall by the human peptide transporter PEPT1. nih.gov

The synthesis of Valacyclovir often involves the esterification of Acyclovir with a protected L-valine derivative. L-valine methyl ester can be used as the acyl donor in biocatalytic processes employing enzymes like subtilisin to produce Valacyclovir. researchgate.net In other chemical synthesis routes, a protected form of L-valine, such as N-(tert-butoxycarbonyl)-L-valine or N-[(benzyloxy)carbonyl]-L-valine, is condensed with Acyclovir, followed by a deprotection step to yield Valacyclovir hydrochloride. newdrugapprovals.orggoogle.comthepharmajournal.com The L-valine methyl ester serves as a precursor to these protected valine derivatives or can be used more directly in enzymatic transformations. researchgate.net

Design and Synthesis of Novel Therapeutic Agents Incorporating L-Valine Methyl Ester Hydrochloride

The structural motif of L-valine methyl ester is actively incorporated into the design of new therapeutic agents to enhance their biological activity and pharmacokinetic properties. mdpi.com Researchers synthesize novel compounds by conjugating the L-valine moiety to other pharmacologically active molecules.

For example, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized starting from L-valine. mdpi.com In this process, L-valine is N-acylated with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com The resulting compound and its derivatives, such as the corresponding oxazolone, showed promising antimicrobial activity, particularly against Gram-positive pathogens. mdpi.com

In another study, piperoyl-L-valine methyl ester was synthesized and showed significant efficacy against Leishmania donovani, the parasite responsible for leishmaniasis. mdpi.com The valine component was suggested to be crucial for the observed activity. mdpi.com Similarly, L-valine ester has been conjugated with ibuprofen, creating ionic liquid prodrugs that demonstrated enhanced solubility and skin permeation compared to the parent drug. rsc.org These examples highlight a rational design approach where the L-valine ester is used not just as an inert linker, but as a functional component to create new chemical entities with improved therapeutic potential. evitachem.comresearchgate.net

Impact of L-Valine Methyl Ester Hydrochloride on Drug Efficacy and Bioavailability in Pharmaceutical Formulations

The incorporation of an L-valine ester moiety, derived from L-valine methyl ester hydrochloride, is a well-established prodrug strategy to enhance the oral bioavailability and efficacy of parent drugs. nih.govnih.gov This is primarily achieved by targeting nutrient transport systems in the body.

The classic example is Valacyclovir, where the L-valine ester facilitates active transport across the intestinal epithelium via the peptide transporter PEPT1, leading to significantly higher plasma concentrations of the active drug, Acyclovir, compared to when Acyclovir is administered alone. scirp.orgnih.gov This strategy has been extended to other nucleoside analogs, such as the anti-hepatitis C agent 2'-C-methylcytidine, whose L-valine ester prodrug (Valopicitabine) was developed to improve its low oral availability. nih.gov

Table 2: Examples of L-Valine Ester Prodrugs and Their Impact

| Parent Drug | L-Valine Ester Prodrug | Therapeutic Area | Impact of L-Valine Ester Moiety | Reference |

|---|---|---|---|---|

| Acyclovir | Valacyclovir | Antiviral | 3-5 fold increase in oral bioavailability via PEPT1 transport | scirp.orgnih.gov |

| Ibuprofen | [ValOR][IBU] | Anti-inflammatory | Increased solubility and skin permeation | rsc.org |

| 2'-C-methylcytidine | Valopicitabine | Antiviral (HCV) | Improved oral bioavailability | nih.gov |

Mechanistic Studies and Reaction Pathways of L Valine Methyl Ester Hydrochloride

Analysis of Chemical Reactions Involving L-Valine Methyl Ester Hydrochloride

The chemical behavior of L-Valine methyl ester hydrochloride is dictated by its functional groups: the amine, the carboxyl ester, and the isopropyl side chain. These sites allow for a range of chemical transformations.

Oxidation and Reduction Pathways of L-Valine Methyl Ester Hydrochloride

L-Valine methyl ester hydrochloride can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid. smolecule.com This transformation typically involves strong oxidizing agents that can hydrolyze the ester and oxidize the resulting alcohol or the amino acid backbone itself. For instance, oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used to convert the compound into its corresponding carboxylic acid derivative. smolecule.com

Reduction: The ester group of L-Valine methyl ester hydrochloride can be reduced to an alcohol derivative. smolecule.com This is commonly achieved using powerful reducing agents such as lithium aluminum hydride in an anhydrous ether solvent. smolecule.com This reaction converts the methyl ester into a primary alcohol, yielding valinol.

Nucleophilic Substitution Reactions of the Ester Group in L-Valine Methyl Ester Hydrochloride

The methyl ester group is susceptible to nucleophilic substitution, a reaction class that is fundamental to its application in synthesis. smolecule.com This allows for the ester to be converted into other functional groups, such as amides or different esters.

One of the most significant applications of this reactivity is in peptide synthesis, where the hydrochloride salt form enhances solubility in organic media, facilitating coupling reactions. For example, it is a key intermediate in the synthesis of the antihypertensive drug Valsartan. beilstein-journals.org In this process, the methyl ester is displaced during a nucleophilic substitution step. googleapis.com The reaction often involves neutralizing the hydrochloride salt before the substitution reaction proceeds. googleapis.com Another example is the coupling with valeryl chloride in the presence of triethylamine (B128534) to afford methyl N-pentanoyl-L-valinate. beilstein-journals.org

Basic hydrolysis, or saponification, using a reagent like sodium hydroxide (B78521) in an aqueous or alcoholic medium, is a common nucleophilic substitution that converts the ester back to the carboxylate. smolecule.commasterorganicchemistry.com

Detailed Reaction Mechanisms of L-Valine Methyl Ester Hydrochloride Synthesis and Transformation

Understanding the mechanisms by which L-Valine methyl ester hydrochloride is synthesized and transformed is crucial for optimizing reaction conditions and yields.

Protonation and Nucleophilic Acyl Substitution Mechanisms

The most common industrial synthesis of L-Valine methyl ester hydrochloride is the Fischer esterification, which involves reacting L-valine with methanol (B129727) in the presence of an acid catalyst, typically hydrochloric acid generated in situ from thionyl chloride (SOCl₂). google.com

The mechanism proceeds in two main steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of L-valine. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. In methods using thionyl chloride and methanol, HCl is generated, which protonates the methanol to enhance its electrophilicity.

Nucleophilic Acyl Substitution: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, a molecule of water is eliminated, and the carbonyl group is reformed, yielding the methyl ester. The amino group is protonated by the hydrochloric acid, resulting in the final hydrochloride salt.

An alternative laboratory-scale method uses chlorotrimethylsilane (B32843) (TMSCl) in methanol, which also proceeds through the activation of the carboxyl group followed by nucleophilic attack by methanol. mdpi.com

Copper-Mediated Oxidative Amidation Reactions with L-Valine Methyl Ester Hydrochloride

L-Valine methyl ester hydrochloride is a key reactant in copper-catalyzed oxidative amidation reactions, which directly couple aldehydes with amine hydrochloride salts to form amides. orgsyn.orgorgsyn.org This method provides an alternative to traditional amide bond formation that relies on activated carboxylic acid derivatives. orgsyn.org

In a typical procedure, an aldehyde (e.g., benzaldehyde) reacts with L-Valine methyl ester hydrochloride in the presence of a copper(I) iodide (CuI) catalyst, an oxidant such as tert-butyl hydroperoxide (TBHP), and an additive like silver iodate (B108269) (AgIO₃). orgsyn.orgrsc.org The use of the hydrochloride salt of the amine is advantageous as it can minimize competing amine oxidation. rsc.org

The reaction involves the following key components and conditions:

| Component | Role | Example Substance | Source |

|---|---|---|---|

| Amine Source | Nucleophile | L-Valine methyl ester hydrochloride | orgsyn.orgorgsyn.org |

| Aldehyde | Electrophile precursor | Benzaldehyde (B42025) | orgsyn.orgorgsyn.org |

| Catalyst | Mediates the reaction | Copper(I) iodide (CuI) | orgsyn.orgrsc.org |

| Oxidant | Enables the coupling | tert-Butyl hydroperoxide (TBHP) | orgsyn.org |

| Additive | Enhances reaction | Silver iodate (AgIO₃) | orgsyn.orgrsc.org |

| Base | Neutralizes HCl salt | Calcium carbonate (CaCO₃) | orgsyn.orgorgsyn.org |

| Solvent | Reaction medium | Acetonitrile | orgsyn.orgorgsyn.org |

The reaction mixture, initially a white suspension, typically turns yellow upon addition of the aldehyde and green after the oxidant is introduced, finally becoming a clear orange-gold solution upon heating. orgsyn.orgorgsyn.org This process has been shown to be effective for a variety of aldehydes and amine hydrochloride salts. orgsyn.org

Stereochemical Considerations in Reactions of L-Valine Methyl Ester Hydrochloride

As a chiral molecule, the stereochemistry of L-Valine methyl ester hydrochloride is a critical factor in its reactions, especially in asymmetric synthesis where it is used as a chiral building block or auxiliary. chemimpex.com

The primary goal in most syntheses involving this compound is the retention of the (S)-configuration at the α-carbon. In peptide synthesis, for example, maintaining chiral integrity is essential to ensure the biological activity of the final peptide. Purity of at least 99% is often required to prevent epimerization. The presence of stereochemical impurities, such as L-isoleucine ester, even at low levels (e.g., >0.15%), can lead to significant undesired byproducts in multi-step syntheses like that of Valsartan.

However, in some reactions, the stereocenter can be susceptible to racemization. For instance, in the multi-component Betti reaction, which involves the formation of an imine from the amino acid ester and an aldehyde, a tautomeric equilibrium can lead to the scrambling of the original (S)-stereogenic center. researchgate.net This has been observed to yield a completely racemic product when (S)-valine methyl ester is used under standard conditions, although new protocols have been developed to overcome this issue. researchgate.net

Conversely, the inherent chirality of L-Valine methyl ester hydrochloride is exploited in asymmetric catalysis. It can serve as a chiral building block where its ester group coordinates with a metal catalyst to induce enantioselectivity in reactions like the asymmetric Henry reaction. Its use as a chiral amine in reactions with silyl (B83357) enolates, catalyzed by Yb(OTf)₃, has been shown to produce β-amino esters with excellent diastereoselectivity. researchgate.net

Computational and Theoretical Investigations of L Valine Methyl Ester Hydrochloride

Density Functional Theory (DFT) Applications to L-Valine Methyl Ester Hydrochloride

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules. It is widely used to assess thermodynamic stability and analyze intermolecular interactions in chemical systems, including those involving amino acid derivatives. researchgate.netespublisher.commdpi.com

DFT calculations are instrumental in determining the ground-state electronic structure and thermodynamic stability of molecules. espublisher.com Studies have utilized DFT to explore proton transfer events, which are crucial for understanding the stability of salts like L-Valine methyl ester hydrochloride.

For instance, in a study investigating the interaction between L-valine methyl ester and p-methyl cinnamic acid, DFT calculations at the B3LYP/6-31++G(d,p) level were used to model the system before and after proton transfer. The calculations revealed an energy difference of approximately 7 kJ/mol, with the proton-transferred state (the salt form) being more stable. espublisher.com This demonstrates how DFT can quantify the thermodynamic favorability of the ionic structure of L-Valine methyl ester hydrochloride.

The electronic structure, often described in terms of frontier molecular orbitals (HOMO and LUMO), is also a key output of DFT calculations. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. semanticscholar.org For derivatives of L-valine methyl ester hydrochloride, DFT has been used to calculate these orbital energies, providing insights into their reactivity. semanticscholar.org Low HOMO-LUMO gap values suggest a molecule is more reactive and can be described as "soft." semanticscholar.org

Table 1: Thermodynamic Data from DFT Calculations for a Related Valine Methyl Ester System espublisher.com

| State | Method | Optimized Distance (N···O) | Relative Energy |

| Before Proton Transfer | B3LYP/6-31++G(d,p) | 2.691 Å | +7 kJ/mol |

| After Proton Transfer | B3LYP/6-31++G(d,p) | 2.681 Å | 0 kJ/mol |

This table illustrates the thermodynamic stability gained upon formation of the salt, a principle applicable to L-Valine methyl ester hydrochloride.

The solid-state structure and properties of L-Valine methyl ester hydrochloride are governed by a network of intermolecular interactions. Computational studies are essential for identifying and quantifying these forces. Research on aminobenzylnaphthol compounds derived from L-valine methyl ester has utilized computational methods to analyze the crystal packing. rsc.org

Molecular Dynamics Simulations and Conformational Analysis of L-Valine Methyl Ester Hydrochloride in Various Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions within different environments. rsc.org For L-Valine methyl ester and its derivatives, MD simulations have been used to explore their binding stability and dynamic behavior within larger systems, such as the binding sites of proteins. rsc.org

Conformational analysis, often supported by quantum chemical calculations and experimental data from techniques like rotational spectroscopy, is crucial for understanding the structural preferences of flexible molecules like L-Valine methyl ester. rsc.orgrsc.org Studies on valine methyl ester have identified multiple stable conformers. These conformers are often stabilized by intramolecular hydrogen bonds, such as a bifurcated hydrogen bond network from the amine group to the carbonyl oxygen. rsc.org The orientation of the isopropyl side chain also leads to distinct conformers. rsc.orgrsc.org

Table 2: Conformational Data for Neutral L-Valine Methyl Ester rsc.org

| Conformer | Key Stabilizing Interaction | Isopropyl Side Chain Orientation (χ₁) |

| I | Bifurcated N-H···O=C hydrogen bond | -64.0° |

| II | Bifurcated N-H···O=C hydrogen bond | 173.6° |

This data for the neutral ester highlights the conformational complexity that is also relevant to the cationic form in L-Valine methyl ester hydrochloride.

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insights

Quantum chemical calculations are invaluable for predicting reaction pathways and elucidating reaction mechanisms at a molecular level. researchgate.net For systems involving L-Valine methyl ester, DFT has been used to model reaction kinetics and mechanisms.

A notable example is the study of the moisture-catalyzed decomposition of a primary ammonium (B1175870) monocarboxylate (PAM) salt formed from L-valine methyl ester. espublisher.comespublisher.com Quantum chemical calculations were used to map out a two-step proton transfer mechanism. In the presence of water, which acts as a catalyst, a proton is first transferred from the ammonium group of the valine ester to a water molecule. This is followed by a second proton transfer from the resulting hydronium ion to the carboxylate anion, leading to the release of the free L-valine methyl ester and the corresponding acid. espublisher.com These calculations provide a detailed picture of the transition states and intermediates, offering mechanistic insights that are difficult to observe experimentally. espublisher.comespublisher.com

Emerging Research Directions and Future Perspectives for L Valine Methyl Ester Hydrochloride

Integration of L-Valine Methyl Ester Hydrochloride in Supramolecular Chemistry and Materials Science

The unique structural characteristics of L-valine methyl ester hydrochloride make it an attractive component for the construction of complex supramolecular assemblies and advanced materials. Researchers are exploring its use in creating self-assembling systems with potential applications in nanotechnology and biomedical engineering.

One notable area of research involves the use of L-valine methyl ester hydrochloride in the formation of peptide-based nanostructures. These self-assembling peptides can form various morphologies, such as nanofibers, nanotubes, and vesicles, which can serve as scaffolds for tissue engineering or as carriers for drug delivery. researchgate.netacs.org The incorporation of the valine moiety can influence the packing and stability of these structures due to its hydrophobic nature.

Furthermore, L-valine methyl ester hydrochloride has been utilized in the synthesis of pH-responsive polymers. researchgate.netnih.gov These smart materials can undergo conformational changes in response to variations in pH, making them suitable for targeted drug release. For instance, polymers grafted with L-valine methyl ester have demonstrated pH-dependent membrane-disruptive activity, a property that can be harnessed for intracellular drug delivery. researchgate.netnih.gov

The table below summarizes key research findings in the application of L-valine methyl ester hydrochloride in supramolecular chemistry and materials science.

| Research Area | Key Findings | Potential Applications |

| Peptide Nanostructures | Self-assembles into well-defined nanostructures. acs.org | Drug delivery, tissue engineering. researchgate.netacs.org |

| pH-Responsive Polymers | Grafting onto polymers imparts pH-dependent membrane-lytic properties. researchgate.netnih.gov | Targeted drug release, biomimetic systems. researchgate.netnih.gov |

| Mechanophoric Catalysts | Used in the synthesis of peptide-based copper(I) complexes that can be activated by mechanical force. mdpi.comresearchgate.net | Spatially and temporally controlled chemical reactions. researchgate.net |

Sustainable Synthesis and Green Chemistry Approaches for L-Valine Methyl Ester Hydrochloride Production

In line with the growing emphasis on environmentally friendly chemical processes, researchers are actively developing sustainable and green methods for the synthesis of L-valine methyl ester hydrochloride. Traditional synthesis routes often involve hazardous reagents and generate significant waste.

A significant advancement in this area is the development of copper-mediated oxidative coupling reactions. orgsyn.org This methodology allows for the amidation of aldehydes with amine hydrochloride salts like L-valine methyl ester hydrochloride using a copper catalyst and an aqueous solution of tert-butyl hydroperoxide as an oxidant. orgsyn.org This process represents a greener alternative to traditional methods.

Another area of focus is the development of streamlined, metal-free reactions. Recent research has demonstrated the synthesis of tetrazole derivatives using L-valine methyl ester hydrochloride in greener solvents, adhering to the principles of sustainable chemistry and offering improved scalability for pharmaceutical manufacturing. jchr.org

The following table highlights different synthesis approaches for L-valine methyl ester hydrochloride and their key features.

| Synthesis Method | Reagents/Catalysts | Key Features |

| Esterification with Thionyl Chloride | L-valine, Thionyl chloride, Methanol (B129727) | Direct synthesis route. google.com |

| Copper-Mediated Oxidative Amidation | Benzaldehyde (B42025), L-valine methyl ester hydrochloride, CuI, tert-Butyl hydroperoxide | Greener alternative to traditional amidation. orgsyn.org |

| Metal-Free Cycloaddition | N-(2-cyanobiphenyl-4-yl) methyl-(L)-valine methyl ester hydrochloride, Sodium azide (B81097) | Sustainable method for tetrazole synthesis, high yields. jchr.org |

Advanced Applications of L-Valine Methyl Ester Hydrochloride in Drug Discovery and Development

L-valine methyl ester hydrochloride continues to be a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.comgoogle.com Its role is expanding beyond that of a simple building block, with researchers exploring its potential to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

A key application lies in its use as a precursor for antihypertensive drugs, such as Valsartan. google.com The purity of L-valine methyl ester hydrochloride is critical in these syntheses to ensure the final drug product meets stringent regulatory standards. Consequently, robust analytical methods, such as gas chromatography-flame ionization detection (GC-FID), have been developed to determine its purity. ijater.com

Furthermore, this compound is utilized in the development of novel therapeutics targeting a range of conditions. chemimpex.com For instance, it has been incorporated into the synthesis of new indole (B1671886) and pyrrole (B145914) carboxamides that have been evaluated for their biological activity. arkat-usa.org The versatility of L-valine methyl ester hydrochloride allows for its integration into diverse molecular scaffolds, enabling the exploration of new chemical space in drug discovery.

The table below presents examples of drug classes and specific compounds where L-valine methyl ester hydrochloride is a key intermediate.

| Drug Class/Compound | Therapeutic Area | Role of L-Valine Methyl Ester Hydrochloride |

| Valsartan | Antihypertensive | Key chiral intermediate. google.com |

| Indole and Pyrrole Carboxamides | Antimicrobial | Building block for novel bioactive compounds. arkat-usa.org |

| Tetrazole Derivatives | Various (e.g., antihypertensive) | Precursor in sustainable synthesis routes. jchr.org |

Exploration of L-Valine Methyl Ester Hydrochloride in Peptide Therapeutics and Biomimetic Systems

The field of peptide therapeutics is experiencing a resurgence, driven by the desire for highly specific and potent drugs with fewer side effects. L-valine methyl ester hydrochloride is a fundamental component in the synthesis of peptides, where the incorporation of valine can significantly impact the peptide's structure, stability, and biological activity. chemimpex.com

Researchers are designing and synthesizing modified peptides containing L-valine methyl ester to enhance their therapeutic properties. chemimpex.com These modifications can improve resistance to enzymatic degradation, increase bioavailability, and modulate receptor binding affinity.

In the realm of biomimetics, L-valine methyl ester hydrochloride is used to create synthetic molecules that mimic natural biological systems. For example, it has been grafted onto pseudo-peptides to create pH-responsive polymers that mimic the membrane-disruptive behavior of certain natural peptides. researchgate.netnih.gov These biomimetic polymers have potential applications in drug delivery and as antimicrobial agents.

Another innovative application is in the development of mechanophoric catalysts. L-valine methyl ester hydrochloride has been coupled to copper(I) complexes to create catalysts that can be activated by mechanical force, mimicking how mechanical stimuli are transmitted in biological systems. mdpi.comresearchgate.net

The following table summarizes the applications of L-valine methyl ester hydrochloride in peptide therapeutics and biomimetic systems.

| Application Area | Specific Use | Outcome/Potential |

| Peptide Therapeutics | Incorporation into peptide sequences. | Enhanced stability and biological activity. chemimpex.com |

| Biomimetic Polymers | Grafting onto polymer backbones. | pH-responsive materials for drug delivery. researchgate.netnih.gov |

| Mechanophoric Catalysts | Coupling to metal complexes. | Force-activated catalysts for controlled reactions. mdpi.comresearchgate.net |

Q & A

Q. What are the established synthesis methods for L-Valine methyl ester hydrochloride, and how are they optimized for purity?

L-Valine methyl ester hydrochloride is synthesized via Fischer esterification, where L-valine reacts with methanol in the presence of hydrochloric acid. The product is crystallized from ethanol-ether mixtures and recrystallized from methanol-ether to yield lustrous plates (m.p. 170–173°C) . A three-step alternative involves reacting L-valine with alcohols (e.g., methyl, ethyl) using chlorotrimethylsilane (TMSCl) to form hydrochlorides, followed by neutralization with aqueous ammonia . Purification steps, such as removing by-products (e.g., hexamethyldisilane), are critical, achieving yields of 76–95% . Purity is confirmed via ^1H/^13C-NMR, where characteristic signals include NH3 protons at δ 8.7–8.9 ppm (hydrochloride form) and ester carbonyl carbons at ~179 ppm .

Q. How are spectroscopic techniques employed to confirm the structural integrity of L-Valine methyl ester hydrochloride?

- FTIR : A strong ester carbonyl stretch at 1744 cm⁻¹ confirms ester formation .

- ^1H-NMR : Key signals include a methoxy singlet at δ 3.6 ppm and NH3 protons (hydrochloride) at δ 8.7–8.9 ppm. After neutralization, NH2 protons appear at δ 1–2 ppm .

- ^13C-NMR : The ester carbonyl carbon resonates at ~170 ppm, while the methoxy carbon appears at δ 57.23 ppm . Optical rotation ([α]D = +16°, c = 2 in water) further validates chirality .

Q. What are the critical physical and chemical properties relevant to handling and storage?

- Melting Point : 171–173°C (decomposition observed at >170°C in some protocols) .

- Solubility : Highly soluble in polar solvents (e.g., water, methanol) but insoluble in non-polar solvents.

- Stability : Stable under standard conditions but hygroscopic; storage in sealed containers under anhydrous conditions is essential to prevent hydrolysis .

- Safety : Oral toxicity (LD50 > 300 mg/kg), requiring PPE (gloves, goggles) and ventilation during handling .

Advanced Research Questions

Q. What mechanistic insights explain the role of L-Valine methyl ester hydrochloride in asymmetric catalysis and peptide synthesis?

The compound serves as a chiral building block in asymmetric Henry reactions, where its ester group coordinates with metal catalysts (e.g., cobalt) to induce enantioselectivity . In peptide synthesis, the hydrochloride salt enhances solubility in organic media, facilitating coupling reactions. For example, it is a key intermediate in Valsartan production, where its methyl ester is displaced during nucleophilic substitution to form the tetrazole moiety .

Q. How do reaction conditions (e.g., solvent, temperature) impact the stability and reactivity of L-Valine methyl ester hydrochloride?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the ionic form, enhancing reactivity in nucleophilic substitutions. Hydrolysis is minimized in anhydrous conditions but accelerates in aqueous or acidic media .

- Temperature : Elevated temperatures (>100°C) risk decomposition, evidenced by discoloration (yellowing) and reduced optical purity. Optimal reaction temperatures for derivatization (e.g., acylations) are typically 0–25°C .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Common impurities include residual TMSCl by-products (e.g., hexamethyldisilane) and hydrolyzed L-valine. These are detected via:

Q. How is L-Valine methyl ester hydrochloride utilized in prodrug design, and what pharmacokinetic advantages does it offer?

As a prodrug moiety, the methyl ester enhances lipophilicity, improving membrane permeability. For example, ibuprofen conjugated to L-valine alkyl esters showed 3–5× higher skin permeation than free ibuprofen . The ester is cleaved enzymatically in vivo, releasing the active drug. This strategy is particularly effective for drugs with poor bioavailability due to carboxylate groups .

Q. What environmental and safety considerations are prioritized in large-scale synthesis?

- Waste Management : Siloxane by-products (from TMSCl reactions) require specialized disposal to avoid environmental contamination .

- Exposure Control : Airborne dust levels must remain below OSHA’s TWA (5 mg/m³) via local exhaust ventilation .

- Ecotoxicity : While not classified as hazardous, bulk spills into water systems should be mitigated using absorbents (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.